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Introduction

The evolution of the mammalian auditory system is a testament to the intricate molecular
adaptations that have enabled an extraordinary range of hearing capabilities, from the subsonic
rumbles perceived by elephants to the ultrasonic echolocation of bats and dolphins. At the
heart of the exquisite sensitivity and frequency selectivity of the mammalian inner ear lies a
unique motor protein: Prestin. Encoded by the SLC26A5 gene, Prestin is a member of the
solute carrier family 26 of anion transporters. However, in mammals, it has undergone a
remarkable functional transformation, evolving from a canonical anion transporter into a
voltage-dependent motor that drives the electromotility of cochlear outer hair cells (OHCs). This
electromotility is the driving force behind the cochlear amplifier, a mechanism that enhances
auditory sensitivity by up to 100-fold (a 40-60 dB gain)[1][2][3]. Understanding the evolutionary
trajectory of Prestin provides critical insights into the molecular basis of hearing and offers
potential avenues for the development of novel therapeutics for hearing loss.

This technical guide delves into the molecular evolution of the Prestin protein in mammals,
presenting key quantitative data, detailed experimental protocols, and visual representations of
associated molecular processes.

Functional Evolution: From Anion Transporter to
Molecular Motor
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Prestin's evolutionary journey from an anion transporter to a motor protein is a striking example
of neofunctionalization. While Prestin orthologs in non-mammalian vertebrates, such as fish
and birds, function primarily as anion exchangers, mammalian Prestin has largely shed this
transport capability in favor of its motor function[4][5]. This transition is characterized by a
reciprocal relationship between anion transport and electromotility, as evidenced by
comparative studies of Prestin orthologs across different vertebrate lineages.

Quantitative Comparison of Prestin Function Across
Species

The key electrophysiological signature of Prestin's motor activity is Nonlinear Capacitance
(NLC), which reflects the movement of charged residues within the protein in response to
changes in membrane potential. This charge movement is directly coupled to the
conformational changes that produce cellular motility. The characteristics of NLC, including the
maximum charge moved (Qmax), the voltage at which half the maximal charge is moved

(V1/2), and the slope of the voltage dependence (related to the elementary charge, z), provide
quantitative measures of Prestin's motor function.
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Table 1: Quantitative Comparison of Prestin Function. This table summarizes the key functional
parameters of Prestin orthologs from different vertebrate species, illustrating the inverse
relationship between anion transport and motor function during evolution.

Convergent Evolution in Echolocating Mammals

One of the most compelling aspects of Prestin's evolution is the evidence for convergent
evolution in echolocating mammals. Bats and toothed whales, which independently evolved the
ability to use high-frequency sound for navigation and hunting, exhibit parallel amino acid
substitutions in their Prestin sequences[8][9][10][11]. These convergent changes are thought to
be adaptive, fine-tuning the properties of the cochlear amplifier for the detection of ultrasonic
frequencies.

Functional assays have shown that these parallel substitutions can alter the
electrophysiological properties of Prestin, such as the voltage sensitivity and operating point of
the motor[12]. For instance, the N7T substitution is associated with an increase in the
parameter 1/a, which is related to the steepness of the voltage-dependence of NLC, in all
echolocating mammals studied[12].

Echolocating

Amino Acid Nonecholocati Functional
o Bats & Reference
Position ng Mammals . Consequence
Dolphins
7 Asparagine (N) Threonine (T) Increased 1/a [12]
Shift in V1/2 in
384 Isoleucine (1) Threonine (T) CF bats and [12]

toothed whales

Table 2: Convergent Amino Acid Substitutions in Prestin of Echolocating Mammals. This table
highlights key parallel amino acid changes in the Prestin protein of echolocating mammals and
their functional implications.
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Experimental Protocols

The study of Prestin's evolution and function relies on a combination of molecular biology,
electrophysiology, and computational approaches. Below are detailed methodologies for key
experiments.

Heterologous Expression of Prestin in HEK293 Cells

Objective: To express Prestin from different species in a non-auditory cell line to study its
function in isolation.

Methodology:

e Vector Construction: The full-length coding sequence of the Prestin gene from the species of
interest is cloned into a mammalian expression vector, often with a fluorescent tag (e.g.,
EGFP) to allow for visualization of transfected cells.

e Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's
Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and
antibiotics, and maintained at 37°C in a 5% CO2 incubator.

o Transfection: Cells are transiently transfected with the Prestin expression vector using a
suitable transfection reagent (e.g., Lipofectamine). Transfection efficiency is typically
monitored by observing the expression of the fluorescent tag. For stable cell lines, a
selection marker is used.

o Cell Selection for Recording: 24-48 hours post-transfection, cells expressing Prestin are
identified by fluorescence microscopy for subsequent electrophysiological recording[13].
Healthy, well-isolated cells with clear membrane fluorescence are selected.

Whole-Cell Patch-Clamp Electrophysiology for NLC
Measurement

Objective: To measure the Nonlinear Capacitance (NLC) of Prestin expressed in HEK293 cells.

Methodology:
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e Solutions:

o External Solution (in mM): 140 NacCl, 5.4 KCI, 1 MgCl2, 2 CaCl2, 10 HEPES, adjusted to
pH 7.4 with NaOH.

o Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgClI2, 10 EGTA, 10 HEPES, adjusted to
pH 7.2 with CsOH. Cesium is used to block potassium channels.

e Recording Setup: Recordings are performed using a patch-clamp amplifier and data
acquisition system. Cells are visualized using an inverted microscope.

e Giga-seal Formation and Whole-Cell Configuration: A glass micropipette with a resistance of
2-5 MQ is brought into contact with the cell membrane, and a high-resistance seal (>1 GQ) is
formed. The membrane patch is then ruptured to achieve the whole-cell configuration.

o Capacitance Measurement: Membrane capacitance is measured using a voltage-step
protocol or a two-sine-wave stimulus method. The voltage is stepped or ramped over a range
(e.g., -150 mV to +150 mV), and the resulting capacitive currents are measured.

o Data Analysis: The linear component of the capacitance is subtracted to isolate the NLC. The
NLC-voltage curve is then fitted with a Boltzmann function to determine the parameters
Qmax, V1/2, and z.

Site-Directed Mutagenesis

Objective: To introduce specific amino acid substitutions into the Prestin sequence to
investigate their functional effects.

Methodology:

o Primer Design: Mutagenic primers are designed to be complementary to the template DNA,
with the desired mutation in the center. Primers should be 25-45 bases in length with a
melting temperature (Tm) > 78°C[14][15].

o PCR Amplification: A high-fidelity DNA polymerase (e.g., PfuTurbo) is used to amplify the
entire plasmid containing the Prestin gene with the mutagenic primers. The PCR cycling
parameters are optimized for the specific primers and plasmid. A typical program involves an
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initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and
a final extension step[14].

o Template Digestion: The parental, non-mutated DNA template is digested using the
restriction enzyme Dpnl, which specifically cleaves methylated DNA (prokaryotic-derived).

o Transformation: The mutated plasmid is then transformed into competent E. coli cells for
amplification.

 Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Signaling Pathways and Molecular Interactions

While Prestin's primary role as a motor protein is well-established, its interaction with other
cellular components is an active area of research. Identifying these interactors is crucial for
understanding the regulation of Prestin function and its integration into the cellular machinery of
the outer hair cell. A membrane-based yeast two-hybrid screen has identified several potential
interacting partners.
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Figure 1: Prestin Interaction Network. This diagram illustrates the known and putative protein-
protein interactions involving Prestin, categorized by their potential functional roles[16][17].

Experimental Workflow for Studying Prestin
Evolution

A systematic approach is required to investigate the evolutionary trajectory of the Prestin
protein. The following workflow outlines the key steps involved in such a study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Evolution of Prestin: A Motor Protein Driving
Mammalian Hearing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238520#evolution-of-the-prestin-protein-in-
mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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